molecular formula C2H5N5 B134227 1-Methyl-5-aminotetrazole CAS No. 5422-44-6

1-Methyl-5-aminotetrazole

Cat. No. B134227
CAS RN: 5422-44-6
M. Wt: 99.1 g/mol
InChI Key: GTKOKCQMHAGFSM-UHFFFAOYSA-N
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Description

1-Methyl-5-aminotetrazole, commonly known as M5AT, is an important organic compound that can be used in a variety of scientific applications. It is a derivative of tetrazole, which is a nitrogen-containing five-membered heterocycle with the molecular formula C2H4N4. M5AT is used as an intermediate in the synthesis of various compounds, and as a catalyst for organic reactions. It has also been used in various scientific research applications, such as in the study of biochemical and physiological effects, and in laboratory experiments.

Scientific Research Applications

Energetic Materials Development

1-Methyl-5-aminotetrazole (MAT) is extensively explored in the development of energetic materials. Salts of methylated 5-aminotetrazoles with energetic anions have been synthesized, such as 1-methyl-5-aminotetrazolium nitrate and perchlorate. These compounds exhibit good thermal stability and significant potential in energetic applications due to their high detonation velocities and pressures (Karaghiosoff et al., 2008).

Thermal Decomposition Analysis

Studies on the thermal decomposition of this compound provide insights into its stability and decomposition products. The decomposition process involves the elimination of gaseous and high boiling point products, and the formation of stable residues (Levchik et al., 1993). This understanding is crucial in evaluating its suitability in various applications, especially in energetic materials.

Nitrogen-Rich Salts Synthesis

The synthesis of nitrogen-rich salts of 1-methyl-5-nitriminotetrazolate, a derivative of this compound, has been reported. These salts are characterized by their thermal stability and energetic properties, making them promising candidates for applications in energetic materials (Klapötke et al., 2008).

Energetic Compounds Synthesis

Further research has been conducted on synthesizing novel energetic compounds based on 5-methyl-1-aminotetrazole, which demonstrates the potential to improve detonation properties and thermal stability of these materials (Tang et al., 2015).

Corrosion Inhibition

In a different application area, certain derivatives of this compound have been explored as corrosion inhibitors. Their effectiveness in preventing corrosion in acidic media illustrates the compound's versatility beyond energetic materials (Chetouani et al., 2005).

Safety and Hazards

When handling 1-Methyl-5-aminotetrazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

Tetrazoles, the class of compounds to which 1-Methyl-1H-tetrazol-5-amine belongs, are known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Tetrazoles have been reported to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These effects suggest that 1-Methyl-1H-tetrazol-5-amine could potentially influence cell function, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that tetrazoles can act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This suggests that 1-Methyl-1H-tetrazol-5-amine could potentially interact with biomolecules in a similar manner, possibly influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a triple point temperature of 504 K , suggesting that it may be stable under a range of conditions .

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry , suggesting that 1-Methyl-1H-tetrazol-5-amine could potentially interact with various enzymes and cofactors in metabolic pathways .

Transport and Distribution

It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that 1-Methyl-1H-tetrazol-5-amine could potentially be transported and distributed in a similar manner .

Subcellular Localization

Given the lipid solubility of tetrazolate anions , it is possible that 1-Methyl-1H-tetrazol-5-amine could localize to various compartments or organelles within the cell .

properties

IUPAC Name

1-methyltetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5/c1-7-2(3)4-5-6-7/h1H3,(H2,3,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKOKCQMHAGFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202572
Record name 1-Methyl-5-aminotetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5422-44-6
Record name 1-Methyl-1H-tetrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5422-44-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-aminotetrazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5422-44-6
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Record name 1-Methyl-5-aminotetrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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